

Application Note: Quantitative Analysis of Eserethol in Tissue Samples by LC-MS/MS

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Compound of Interest

Compound Name: *Eserethol*
Cat. No.: B1353508

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Audience: Researchers, scientists, and drug development professionals.

Introduction

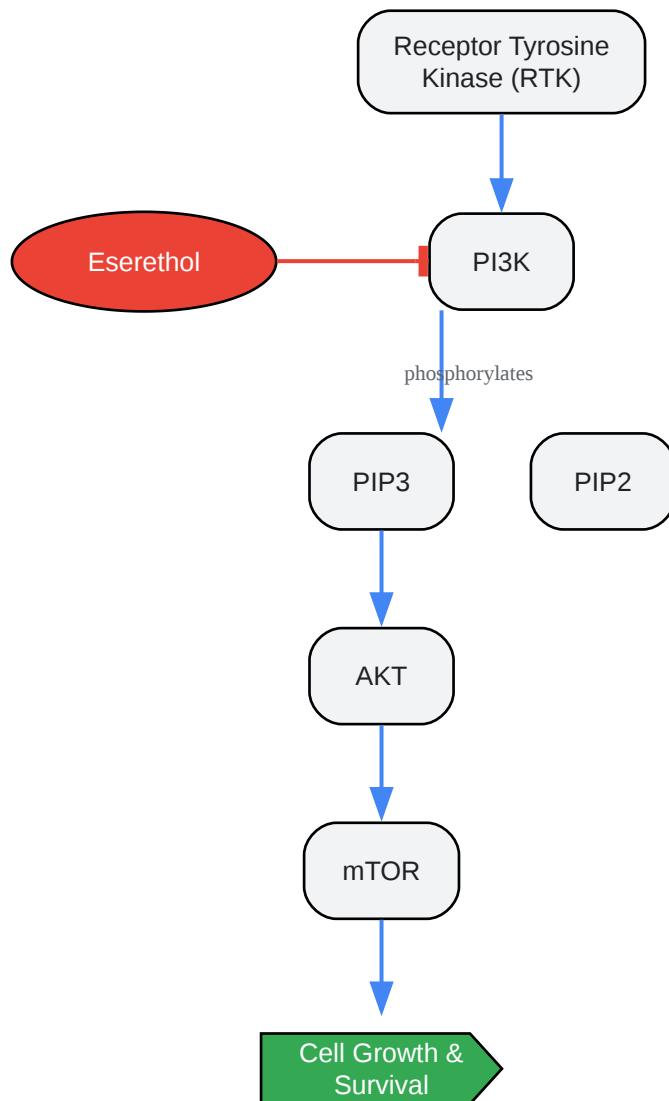
Eserethol is a novel, potent, and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. The PI3K/AKT/mTOR signaling cascade is a critical intracellular pathway that regulates cell cycle, proliferation, survival, and metabolism.[1][2][3] Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention.[1][4] **Eserethol**'s mechanism of action involves the specific inhibition of the p110 α subunit of PI3K, leading to downstream suppression of AKT and mTOR, thereby inducing apoptosis and inhibiting tumor growth.[4][5]

Accurate quantification of **Eserethol** in tissue samples is crucial for preclinical and clinical studies to understand its pharmacokinetics (PK), pharmacodynamics (PD), and overall efficacy. [6][7] This application note provides a detailed protocol for the extraction and quantification of **Eserethol** from various tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[8][9]

Signaling Pathway

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases, which in turn activates PI3K.[3] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2][4] PIP3 acts as a second messenger, recruiting AKT to the cell membrane where it is activated.[2] Activated AKT

proceeds to phosphorylate a multitude of downstream targets, including mTOR, which ultimately promotes cell growth and survival.[1][5] **Eserethol** exerts its therapeutic effect by inhibiting PI3K, thus blocking the entire downstream signaling cascade.

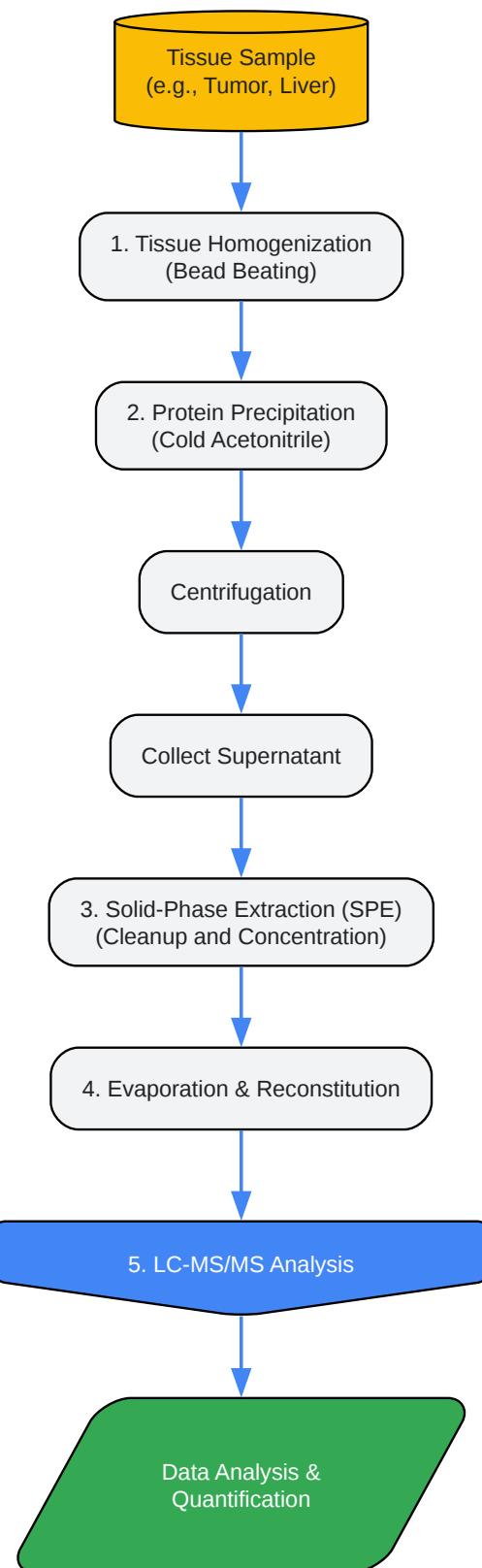


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Caption: **Eserethol** inhibits the PI3K/AKT/mTOR signaling pathway.

Experimental Workflow

The quantification of **Eserethol** from tissue samples involves several key steps: tissue homogenization, protein precipitation, solid-phase extraction (SPE) for sample clean-up, and finally, analysis by LC-MS/MS.[6][10][11]



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Caption: Workflow for **Eserethol** quantification in tissue samples.

Detailed Experimental Protocols

Tissue Homogenization

This protocol is designed for the efficient lysis of cells and release of intracellular **Eserethol**.
[10][12]

- Materials:
 - Frozen tissue sample (100-200 mg)
 - 2 mL screw-cap tubes containing ceramic beads
 - Homogenization Buffer: 1X Phosphate Buffered Saline (PBS)
 - Bead beater homogenizer[13]
- Procedure:
 - Weigh the frozen tissue sample and place it into a pre-chilled 2 mL screw-cap tube with ceramic beads.
 - Add 1 mL of ice-cold PBS to the tube.
 - Homogenize the tissue using a bead beater (e.g., Precellys 24) at 6000 rpm for 2 cycles of 30 seconds, with a 30-second pause on ice in between cycles.[14]
 - Visually inspect the sample to ensure complete homogenization.[12]
 - Keep the homogenate on ice for the next step.

Protein Precipitation

This step removes the majority of proteins, which can interfere with LC-MS/MS analysis.[15]
[16][17]

- Materials:
 - Tissue homogenate

- Internal Standard (IS) solution (e.g., deuterated **Eserethol**) in acetonitrile
- Acetonitrile (ACN), pre-chilled to -20°C
- Procedure:
 - To 200 µL of tissue homogenate, add 20 µL of the IS solution.
 - Add 600 µL of cold (-20°C) acetonitrile to the sample.[17]
 - Vortex vigorously for 1 minute to precipitate proteins.[18]
 - Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
 - Centrifuge at 14,000 x g for 10 minutes at 4°C.[19]
 - Carefully collect the supernatant without disturbing the protein pellet.

Solid-Phase Extraction (SPE)

SPE is a crucial step for sample cleanup and concentration of the analyte.[11][20][21]

- Materials:
 - SPE cartridges (e.g., C18, 100 mg)
 - Methanol (MeOH)
 - Deionized water
 - Elution solvent: 90:10 Acetonitrile:Methanol with 0.1% Formic Acid
- Procedure:
 - Conditioning: Pass 1 mL of MeOH through the SPE cartridge, followed by 1 mL of deionized water. Do not allow the cartridge to dry.[11]
 - Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.[11]

- Washing: Wash the cartridge with 1 mL of 5% MeOH in water to remove polar impurities.
- Elution: Elute **Eserethol** and the IS from the cartridge with 1 mL of the elution solvent.[21]

Evaporation and Reconstitution

This step concentrates the sample to improve detection sensitivity.[7]

- Materials:
 - Nitrogen evaporator
 - Reconstitution solvent: 50:50 Acetonitrile:Water
- Procedure:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the dried residue in 100 µL of the reconstitution solvent.
 - Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol provides typical parameters for the quantification of a small molecule like **Eserethol**.[9][22]

- Instrumentation:
 - HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8][23]
- LC Conditions:
 - Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile

- Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μ L
- MS/MS Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Analysis Mode: Multiple Reaction Monitoring (MRM)[23]
 - MRM Transitions:
 - **Eserethol**: [Precursor Ion m/z] -> [Product Ion m/z]
 - Internal Standard: [Precursor Ion m/z] -> [Product Ion m/z]
 - Note: Specific m/z values need to be optimized for **Eserethol** and the chosen internal standard.

Data Presentation

The following tables present hypothetical data from a pharmacokinetic study of **Eserethol** in a mouse tumor model.

Table 1: **Eserethol** Concentration in Plasma and Tissues Over Time

Time Point (hours)	Plasma (ng/mL)	Tumor (ng/g)	Liver (ng/g)
1	150.2 \pm 15.3	450.6 \pm 42.1	210.4 \pm 25.8
4	95.7 \pm 10.1	680.3 \pm 75.2	150.9 \pm 18.9
8	40.1 \pm 5.6	320.1 \pm 38.7	65.2 \pm 8.1
24	5.2 \pm 1.1	50.8 \pm 7.3	10.3 \pm 2.5

Data are presented as mean \pm standard deviation (n=5 mice per time point).

Table 2: Pharmacokinetic Parameters of **Eserethol**

Tissue	Cmax (ng/g or ng/mL)	Tmax (hours)	AUC (0-24h) (ngh/g or ngh/mL)
Plasma	155.8	1	1205.6
Tumor	702.5	4	8540.2
Liver	225.1	1	1850.9

Cmax: Maximum concentration; Tmax: Time to maximum concentration; AUC: Area under the curve.

Conclusion

This application note provides a comprehensive and robust methodology for the quantification of the novel PI3K inhibitor, **Eserethol**, in various tissue samples. The detailed protocols for tissue homogenization, protein precipitation, solid-phase extraction, and LC-MS/MS analysis are designed to yield accurate and reproducible results. The provided data tables and diagrams serve as a clear guide for researchers in the field of drug development, facilitating the effective evaluation of **Eserethol**'s pharmacokinetic and pharmacodynamic properties in preclinical models.

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